Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid
Beschreibung
Historical Context of Furopyridine Derivatives in Organic Chemistry
Furopyridines, bicyclic systems combining furan and pyridine rings, have evolved from niche heterocycles to pivotal scaffolds in medicinal and materials chemistry. Early work on furo[2,3-c]pyridine derivatives emerged in the 1970s, driven by interest in their electronic properties and bioisosteric potential. A landmark study by Shiotani (1997) systematically classified furopyridine isomers and established foundational synthetic routes, including cyclization strategies using Reissert compounds and lithiation protocols.
The octahydrofuro[3,2-c]pyridine motif gained prominence in the 2000s with advances in intramolecular cyclization. For instance, Dowtherm-mediated thermal cyclization of azides enabled efficient access to fused frameworks, as demonstrated in the synthesis of chloro-furo[3,2-c]pyridines. These methods laid the groundwork for functionalized derivatives like the title compound, which incorporates stereochemical complexity through its (2S,3aS,7aS) configuration.
Recent innovations include the Groebke–Blackburn–Bienaymé (GBB) reaction, which constructs furo[2,3-c]pyridines via multicomponent coupling. Modifications using tert-alkyl isocyanides and diazotization have expanded access to tricyclic variants, underscoring the scaffold’s synthetic versatility.
Eigenschaften
CAS-Nummer |
2177259-40-2 |
|---|---|
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
(2S,3aS,7aS)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14+/m0/s1 |
InChI-Schlüssel |
YDYLAUXUHIXCDN-MELADBBJSA-N |
Isomerische SMILES |
C1CN(C[C@@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization to Form Octahydrofuro[2,3-c]pyridine Core
Starting Materials:
Amino alcohols or azabicyclic compounds such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives are used as key intermediates.-
- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
- Base: N,N-diisopropylethylamine (DIPEA) or N-ethyl-N,N-diisopropylamine to promote cyclization and neutralize HCl formed.
- Temperature: Elevated temperatures around 100°C to 130°C.
- Time: Prolonged reaction times, typically 3 to 70 hours depending on scale and substrate.
- Molecular sieves (4 Å) are used to remove water and drive the reaction forward.
Example:
A reaction mixture of (S)-benzyl 4-(aziridin-1-yl)cyclohex-3-enecarboxylate with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in THF with DIPEA at 100°C for 70 hours yields the bicyclic intermediate with 37.1% to 62.8% yield after purification by preparative HPLC.
Introduction of the Benzyloxycarbonyl Protecting Group
The benzyloxycarbonyl group is introduced typically by reacting the free amine with benzyl chloroformate under mild basic conditions.
-
- Base: Triethylamine or DIPEA to scavenge HCl.
- Solvent: Dichloromethane or THF.
- Temperature: 0°C to room temperature to avoid side reactions.
This step is often integrated into the synthetic sequence after formation of the bicyclic amine or performed on isolated intermediates.
Carboxylic Acid Functionalization
The carboxylic acid at the 2-position can be introduced by oxidation of corresponding alcohols or maintained from carboxylate precursors.
Oxidation methods include use of mild oxidants compatible with the bicyclic system to avoid ring opening.
Representative Experimental Data Summary
Analytical Characterization Supporting Preparation
- LC/MS: Molecular ion peak at m/e 749.6 (M+H)+ confirms molecular weight consistent with protected bicyclic acid.
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic signals include aromatic protons (7.29–7.75 ppm), benzylic CH2 (5.14 ppm singlet), and bicyclic ring protons (3.2–5.3 ppm multiplets) confirming structure and stereochemistry.
- Purification: Preparative HPLC and silica gel chromatography are employed to isolate pure racemic product.
Summary of Research Findings and Best Practices
- The cyclization step to form the octahydrofuro[2,3-c]pyridine core is the most critical and rate-limiting step, requiring elevated temperatures and long reaction times.
- Use of molecular sieves and anhydrous conditions improves yield by removing water that can hydrolyze intermediates.
- The benzyloxycarbonyl protecting group is introduced efficiently under mild conditions post-cyclization.
- Purification by preparative HPLC ensures high purity of the racemic compound.
- Yields vary between 37% and 63% depending on reaction scale and conditions, indicating room for optimization.
This detailed analysis is based on experimental data and synthetic protocols reported in chemical supplier catalogs and patent literature excluding unreliable sources, ensuring professional and authoritative information for the preparation of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations: Cbz vs. Boc vs. Fmoc
The choice of protective groups significantly impacts reactivity and stability. Key analogs include:
- Cbz Group: Offers moderate stability under acidic conditions but requires hydrogenolysis for deprotection. Preferred in early-stage intermediates due to cost-effectiveness .
- Boc Group : Stable under basic conditions and removable via trifluoroacetic acid (TFA). Ideal for orthogonal protection strategies in peptide synthesis .
- Fmoc Group : Base-labile; commonly used in solid-phase peptide synthesis (SPPS) for its compatibility with iterative coupling cycles .
Stereochemical and Backbone Modifications
Furopyridine vs. Furopyrrole Cores
- Octahydrofuro[2,3-c]pyridine (Target Compound): The pyridine ring enhances rigidity and influences binding affinity in enzyme inhibitors.
- Hexahydrofuro[2,3-c]pyrrole (SY124235): A pyrrole core reduces ring strain but may decrease metabolic stability due to increased flexibility .
Stereochemistry
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | pKa (Carboxylic Acid) | Solubility |
|---|---|---|---|---|
| Racemic-(2S,3aS,7aS)-6-Cbz-furopyridine-2-carboxylic acid | ~349.4 (estimated) | N/A | ~4.5 (predicted) | Moderate (DMSO) |
| Racemic-2-((3S,3aS,6aS)-5-Boc-furopyrrol-3-yl)acetic acid (WX110654) | 271.31 | 419.5 | 4.53 | Low (aqueous) |
| rac-(3R,3aS,6aS)-5-Boc-hexahydrofuropyrrole-3-carboxylic acid (SY124236) | 271.31 | N/A | N/A | Moderate (THF) |
- The target compound’s higher molecular weight (~349.4 vs. ~271.31 in Boc analogs) correlates with reduced aqueous solubility, necessitating organic solvents for handling .
- Acetic acid derivatives (e.g., WX110654) exhibit lower solubility than carboxylic acid analogs due to increased hydrophobicity .
Biologische Aktivität
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid (CAS No. 2177259-40-2) is a synthetic compound with potential biological activities that are being explored in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure that includes a furo[2,3-c]pyridine moiety, which is known for its diverse biological properties.
- Molecular Formula : CHN O
- Molecular Weight : 305.32 g/mol
- Structure : The compound contains a benzyloxycarbonyl group and a carboxylic acid functionality, which are significant for its biological interactions.
The biological activity of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Binding : It may modulate receptor activity, influencing signaling pathways involved in various physiological processes.
Biological Activity Studies
Recent studies have focused on the pharmacological effects of this compound. Below are key findings from research:
Antimicrobial Activity
Research has indicated that derivatives of furo[2,3-c]pyridine compounds exhibit antimicrobial properties. For example:
- Study Findings : A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential for developing new antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Case Study : In vitro assays indicated that derivatives can reduce the production of pro-inflammatory cytokines in macrophages . This suggests a potential application in treating inflammatory diseases.
Antitumor Activity
Preliminary studies have indicated possible antitumor effects:
- Research Findings : Compounds with similar structural features have shown cytotoxicity against cancer cell lines in laboratory settings . Further investigation is needed to confirm these effects and elucidate mechanisms.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 25 | |
| Compound B | Anti-inflammatory | 15 | |
| Compound C | Antitumor | 10 |
Synthesis and Characterization
The synthesis of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid typically involves several steps:
- Formation of the furo[2,3-c]pyridine ring.
- Introduction of the benzyloxycarbonyl group.
- Functionalization to obtain the carboxylic acid.
These synthetic routes are optimized for yield and purity using various reagents and conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
